![molecular formula C10H17N7 B14637399 Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- CAS No. 53736-41-7](/img/structure/B14637399.png)
Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- is a complex organic compound that features a triazine ring substituted with isopropylamino groups. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- typically involves the reaction of cyanamide with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is continuously monitored and adjusted to maintain optimal conditions. The final product is purified using techniques such as crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium cyanamide: Used as a fertilizer and in the production of other chemicals.
Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins.
Melamine: Used in the production of plastics, laminates, and adhesives.
Uniqueness
Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
53736-41-7 |
|---|---|
Molekularformel |
C10H17N7 |
Molekulargewicht |
235.29 g/mol |
IUPAC-Name |
[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C10H17N7/c1-6(2)13-9-15-8(12-5-11)16-10(17-9)14-7(3)4/h6-7H,1-4H3,(H3,12,13,14,15,16,17) |
InChI-Schlüssel |
GBYWAEIXSKJTGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)NC#N)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)


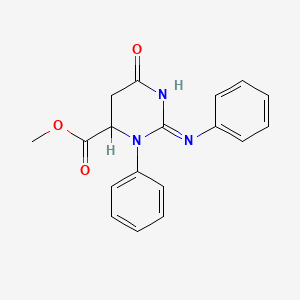
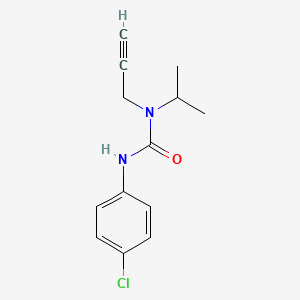
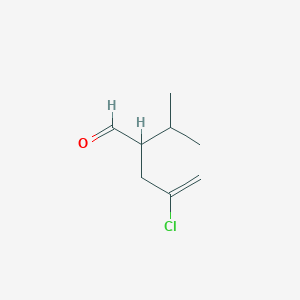


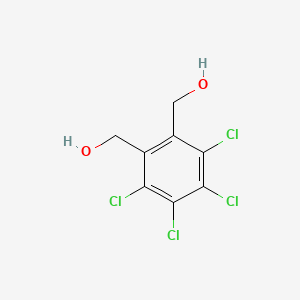

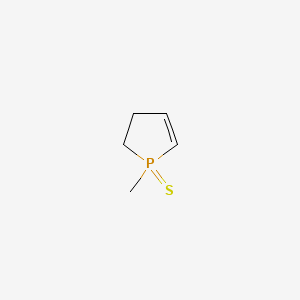

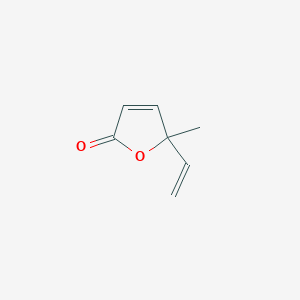
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
